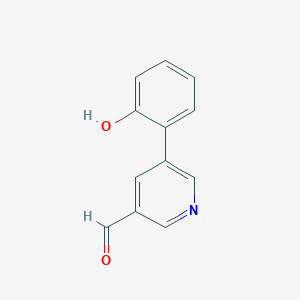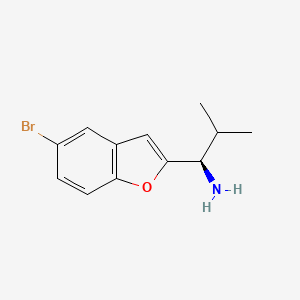amine](/img/structure/B13160187.png)
[(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of a cyclobutyl-substituted pyrazole with a methylamine source. One common method involves the use of a cyclobutyl-substituted pyrazole precursor, which is then reacted with methylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and the addition of catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine exerts its effects involves its interaction with specific molecular targets. The cyclobutyl and pyrazole groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
(1-Cyclopropyl-1H-pyrazol-5-yl)methylamine: This compound has a cyclopropyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.
(1-Cyclohexyl-1H-pyrazol-5-yl)methylamine: The presence of a cyclohexyl group can lead to variations in the compound’s reactivity and interactions with molecular targets.
The uniqueness of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1-(2-cyclobutylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-10-7-9-5-6-11-12(9)8-3-2-4-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI-Schlüssel |
XIPXOEDNPMIYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=NN1C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


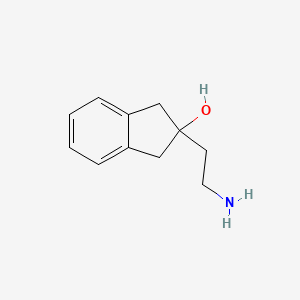
![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
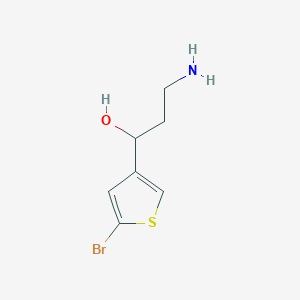

![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)
![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
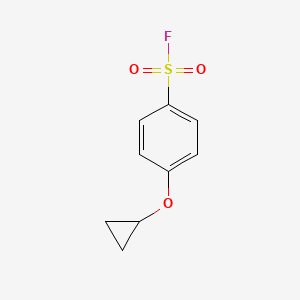
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)

